![molecular formula C8H6F6N2 B11761687 [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine](/img/structure/B11761687.png)
[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine: is an organic compound characterized by the presence of trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine typically involves the introduction of trifluoromethyl groups to a pyridine ring followed by the formation of the methanamine group. One common method is the reaction of 4,6-dichloro-2-pyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to reductive amination using reagents like sodium borohydride and formaldehyde to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with substituted functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
Chemistry: [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is investigated for its potential as a ligand in the development of new pharmaceuticals. The trifluoromethyl groups can influence the compound’s interaction with biological targets, potentially leading to the discovery of new drugs.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with improved pharmacokinetic properties. The presence of trifluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [3,5-bis(Trifluoromethyl)phenyl]methanamine
- [2,4-bis(Trifluoromethyl)phenyl]methanamine
- [2,5-bis(Trifluoromethyl)phenyl]methanamine
Comparison: Compared to these similar compounds, [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine is unique due to the positioning of the trifluoromethyl groups on the pyridine ring. This positioning can influence the compound’s electronic properties, reactivity, and interaction with biological targets. The presence of the pyridine ring also distinguishes it from phenyl-based analogs, potentially offering different chemical and biological activities.
Properties
Molecular Formula |
C8H6F6N2 |
|---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
[4,6-bis(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)4-1-5(3-15)16-6(2-4)8(12,13)14/h1-2H,3,15H2 |
InChI Key |
PHYYGRCASOAZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


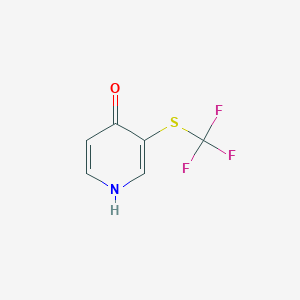
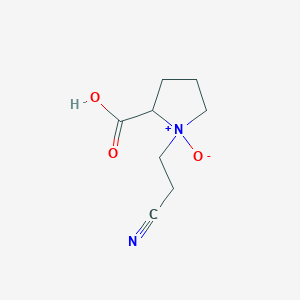
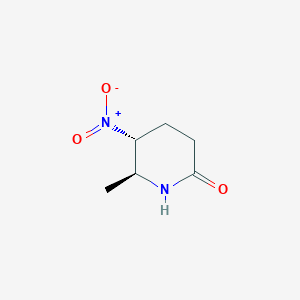
![7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761621.png)

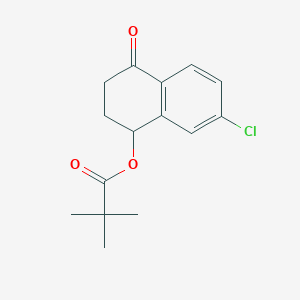
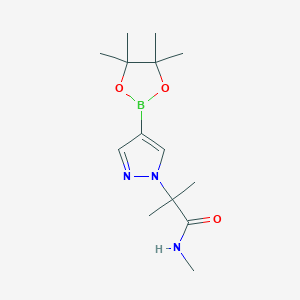
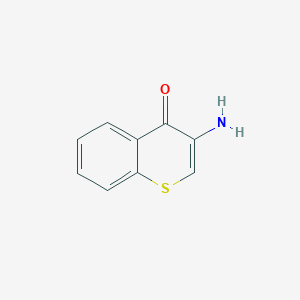
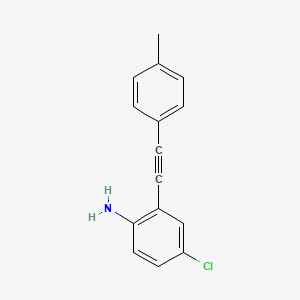
![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester](/img/structure/B11761666.png)
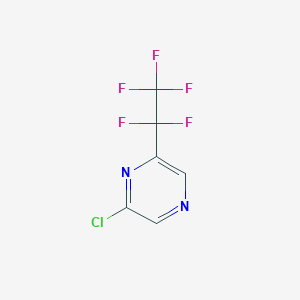
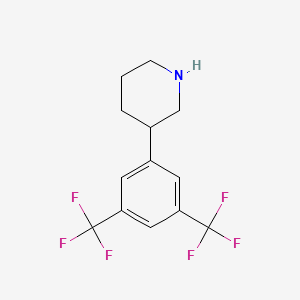
![(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11761679.png)

